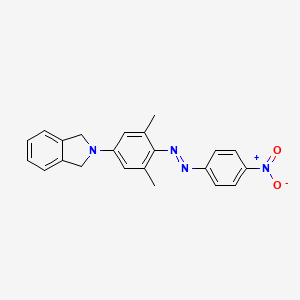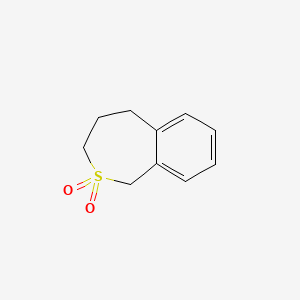![molecular formula C62H50N4 B11939538 N,N'-Diphenyl-N,N'-bis-[4-(phenyl-m-tolylamino)phenyl]biphenyl-4,4'-diamine](/img/structure/B11939538.png)
N,N'-Diphenyl-N,N'-bis-[4-(phenyl-m-tolylamino)phenyl]biphenyl-4,4'-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-Diphenyl-N,N’-bis-[4-(phenyl-m-tolylamino)phenyl]biphenyl-4,4’-diamine is an organic compound with the molecular formula C62H50N4 and a molecular weight of 851.09 g/mol . This compound is known for its application as a hole transport material in organic light-emitting diodes (OLEDs) due to its excellent charge transport properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Diphenyl-N,N’-bis-[4-(phenyl-m-tolylamino)phenyl]biphenyl-4,4’-diamine typically involves the reaction of biphenyl-4,4’-diamine with phenyl-m-tolylamine under specific conditions. The reaction is carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of high-efficiency reactors and purification systems to ensure the purity and yield of the final product .
Análisis De Reacciones Químicas
Types of Reactions
N,N’-Diphenyl-N,N’-bis-[4-(phenyl-m-tolylamino)phenyl]biphenyl-4,4’-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic reagents like halogens or nitrating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines .
Aplicaciones Científicas De Investigación
N,N’-Diphenyl-N,N’-bis-[4-(phenyl-m-tolylamino)phenyl]biphenyl-4,4’-diamine has several scientific research applications:
Chemistry: Used as a hole transport material in OLEDs and other organic electronic devices.
Medicine: Research is ongoing into its potential use in drug delivery systems.
Industry: Widely used in the production of OLEDs and other electronic devices.
Mecanismo De Acción
The mechanism of action of N,N’-Diphenyl-N,N’-bis-[4-(phenyl-m-tolylamino)phenyl]biphenyl-4,4’-diamine involves its ability to transport holes in electronic devices. The compound aligns its energy levels with the absorber layer, facilitating efficient charge collection and transport . This property is crucial for its application in OLEDs, where it helps improve the efficiency and lifespan of the devices .
Comparación Con Compuestos Similares
Similar Compounds
N,N’-Di(1-naphthyl)-N,N’-diphenyl-(1,1’-biphenyl)-4,4’-diamine: Known for its use in OLEDs due to its hole transport capabilities.
N,N’-Bis(3-methylphenyl)-N,N’-diphenylbenzidine: Another compound used in electronic devices for its charge transport properties.
Uniqueness
N,N’-Diphenyl-N,N’-bis-[4-(phenyl-m-tolylamino)phenyl]biphenyl-4,4’-diamine is unique due to its ortho-linked terphenyl core structure, which provides high power efficiency in blue phosphorescent OLEDs . This structural feature sets it apart from other similar compounds and makes it particularly valuable in the field of organic electronics .
Propiedades
Fórmula molecular |
C62H50N4 |
|---|---|
Peso molecular |
851.1 g/mol |
Nombre IUPAC |
4-N-(3-methylphenyl)-1-N-[4-[4-(N-[4-(N-(3-methylphenyl)anilino)phenyl]anilino)phenyl]phenyl]-1-N,4-N-diphenylbenzene-1,4-diamine |
InChI |
InChI=1S/C62H50N4/c1-47-17-15-27-61(45-47)65(53-23-11-5-12-24-53)59-41-37-57(38-42-59)63(51-19-7-3-8-20-51)55-33-29-49(30-34-55)50-31-35-56(36-32-50)64(52-21-9-4-10-22-52)58-39-43-60(44-40-58)66(54-25-13-6-14-26-54)62-28-16-18-48(2)46-62/h3-46H,1-2H3 |
Clave InChI |
QYNTUCBQEHUHCS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)N(C4=CC=CC=C4)C5=CC=C(C=C5)C6=CC=C(C=C6)N(C7=CC=CC=C7)C8=CC=C(C=C8)N(C9=CC=CC=C9)C1=CC=CC(=C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4R,4aR,7aR,12bS)-1,1,2-trideuterio-9-hydroxy-3-(trideuteriomethyl)-4,4a,5,6,7a,13-hexahydro-2H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one](/img/structure/B11939458.png)






![Diethyl 11-(4-fluorobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate](/img/structure/B11939486.png)






